An In-depth Technical Guide to H-Ile-OtBu.HCl (L-Isoleucine tert-butyl ester hydrochloride)
An In-depth Technical Guide to H-Ile-OtBu.HCl (L-Isoleucine tert-butyl ester hydrochloride)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl), a critical amino acid derivative utilized in synthetic chemistry. It details the compound's chemical structure, physicochemical properties, core applications, and detailed experimental protocols for its synthesis and use.
Chemical Structure and Identification
H-Ile-OtBu.HCl is the hydrochloride salt of the tert-butyl ester of L-isoleucine. The tert-butyl (OtBu) group serves as a protecting group for the carboxylic acid functionality, preventing it from participating in unwanted side reactions during peptide synthesis. The hydrochloride salt form enhances the compound's stability and handling characteristics.
Caption: Chemical structure of L-Isoleucine tert-butyl ester hydrochloride.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | tert-butyl (2S,3S)-2-amino-3-methylpentanoate;hydrochloride | [1] |
| Synonyms | H-Ile-OtBu.HCl, L-Isoleucine t-butyl ester hydrochloride | [1][2][3][4][5][6][7] |
| CAS Number | 69320-89-4 | [2][3][4][6][8][9] |
| Molecular Formula | C₁₀H₂₂ClNO₂ | [1][2][3][5][7][8] |
| Molecular Weight | 223.74 g/mol | [1][2][3][5][6][7][8][9] |
| InChI | InChI=1S/C10H21NO2.ClH/c1-6-7(2)8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t7-,8-;/m0./s1 | [1][2] |
| InChIKey | IFRYMHOZFAPYPJ-WSZWBAFRSA-N | [1][2] |
| SMILES | CCC(C)C(C(=O)OC(C)(C)C)N.Cl |[4] |
Physicochemical Properties
The physical and chemical properties of H-Ile-OtBu.HCl make it a versatile reagent for organic synthesis, particularly under specific reaction conditions.
Table 2: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White to off-white crystalline solid or powder | [3][6][10][11] |
| Melting Point | 160 °C | [5][8][10] |
| Solubility | DMSO: 100 mg/mL | [3][12][13] |
| Methanol: 50 mg/mL | [5][14] | |
| Optical Rotation | [α]D²⁰ = +31 ± 3° (c=1 in MeOH) | [6] |
| | [α] = 14.6° (c=1.10 g/100mL in H₂O) |[11] |
Storage and Stability: For long-term storage, the compound should be kept as a powder at -20°C, where it is stable for up to three years.[3][11][12] For shorter periods, storage at 4°C is acceptable for up to two years.[3][11][12] When dissolved in a solvent, stock solutions should be stored at -80°C for up to six months or -20°C for one month to prevent degradation.[3][12][13] The compound is noted to be air-sensitive and incompatible with strong oxidizing agents.[14]
Core Applications in Synthesis
H-Ile-OtBu.HCl is a valuable building block primarily used in the synthesis of peptides and other complex organic molecules.[6] Its main functions are:
-
Peptide Synthesis: It serves as a protected form of isoleucine, typically for the C-terminal residue in solution-phase peptide synthesis or for the creation of peptide fragments. The OtBu group is stable under many coupling conditions but can be removed with moderate to strong acids (e.g., trifluoroacetic acid, TFA), making it orthogonal to Fmoc and Cbz protecting groups.[15]
-
Drug Development: As an amino acid derivative, it is crucial in the development of new therapeutic agents, especially those targeting metabolic pathways where it can mimic natural amino acids.[6]
-
Protein Engineering: Researchers use this ester to modify proteins, which can enhance their stability and functionality for therapeutic applications.[6]
-
General Organic Synthesis: It acts as an important intermediate and raw material in the synthesis of agrochemicals and dyestuffs.[5][14][16]
Experimental Protocols
The following section provides detailed methodologies for the synthesis, application, and characterization of H-Ile-OtBu.HCl.
Protocol for the Synthesis of H-Ile-OtBu.HCl
This protocol is based on the general method for preparing amino acid tert-butyl esters via acid-catalyzed esterification with isobutylene.[17]
Materials:
-
L-Isoleucine
-
Dioxane (anhydrous)
-
p-Toluenesulfonic acid (PTSA) or sulfuric acid
-
Isobutylene (liquid or gas)
-
10% Sodium bicarbonate solution
-
Brine solution
-
Anhydrous diethyl ether
-
Hydrogen chloride (gas or as a solution in ether)
-
High-pressure reaction vessel (autoclave)
Procedure:
-
Esterification: Suspend L-Isoleucine (1 equivalent) in anhydrous dioxane within a high-pressure reaction vessel.
-
Add a catalytic amount of PTSA (e.g., 1.5-2 equivalents).
-
Introduce isobutylene (a large excess, e.g., filling the vessel volume) into the sealed vessel.
-
Stir the mixture at room temperature for 4-5 days. Monitor the reaction progress via TLC or LC-MS.
-
Workup: Upon completion, vent the excess isobutylene. Wash the reaction mixture with a 10% sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then a brine solution.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the free amine (H-Ile-OtBu) as an oil or solid.
-
Salt Formation: Dissolve the crude free amine in approximately 10 volumes of anhydrous diethyl ether and cool the solution to -20°C.
-
Slowly add one equivalent of a standardized HCl solution in ether.
-
A white precipitate of H-Ile-OtBu.HCl will form. The product can be isolated by filtration or by removing the solvent under vacuum.
Caption: General workflow for the synthesis of H-Ile-OtBu.HCl.
Protocol for Solution-Phase Peptide Coupling
This protocol describes a representative procedure for coupling an N-protected amino acid to H-Ile-OtBu.HCl to form a dipeptide.
Materials:
-
H-Ile-OtBu.HCl
-
N-protected amino acid (e.g., Fmoc-Ala-OH)
-
Base (e.g., Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM))
-
Solvent (e.g., Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF))
Procedure:
-
Neutralization: Dissolve H-Ile-OtBu.HCl (1 equivalent) in anhydrous DMF. Add DIEA (1.1 equivalents) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes at room temperature.
-
Activation: In a separate flask, dissolve the N-protected amino acid (1 equivalent) and the coupling reagent (e.g., HBTU, 1 equivalent) in anhydrous DMF. Add DIEA (2 equivalents) and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the activated amino acid solution to the solution containing the free amine of H-Ile-OtBu.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 1-4 hours).
-
Workup and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude dipeptide using column chromatography on silica gel.
Caption: Workflow for a solution-phase peptide coupling reaction.
Characterization Methods
Standard analytical techniques are used to confirm the identity and purity of H-Ile-OtBu.HCl and its reaction products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure. Expected signals include those for the ethyl and methyl groups of the isoleucine side chain, the α-proton, the nine equivalent protons of the tert-butyl group, and the amine protons. Purity can also be assessed via NMR.[11]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for determining the purity of the final product, with typical purities for commercial-grade material being ≥98%.[6]
Conclusion
L-Isoleucine tert-butyl ester hydrochloride is an indispensable reagent in modern organic and medicinal chemistry. Its well-defined structure and predictable reactivity make it a cornerstone for the synthesis of peptides and other complex molecules. The robust protection afforded by the tert-butyl ester group, combined with the stability of the hydrochloride salt, ensures its utility in multi-step synthetic campaigns. The protocols and data presented in this guide provide researchers and developers with the essential information needed to effectively utilize H-Ile-OtBu.HCl in their work.
References
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- 4. biocrick.com [biocrick.com]
- 5. L-Isoleucine tert-butyl ester hydrochloride | 69320-89-4 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
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- 9. peptide.com [peptide.com]
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- 11. file.medchemexpress.com [file.medchemexpress.com]
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- 13. medchemexpress.com [medchemexpress.com]
- 14. L-Isoleucine tert-butyl ester hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. peptide.com [peptide.com]
- 16. L-Isoleucine tert-butyl ester hydrochloride, 98% 25 g | Request for Quote [thermofisher.com]
- 17. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
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